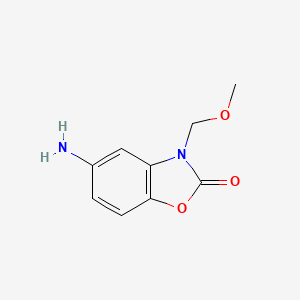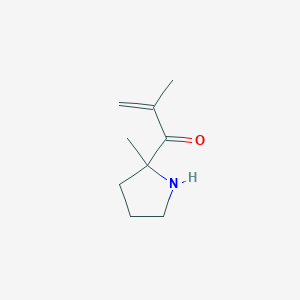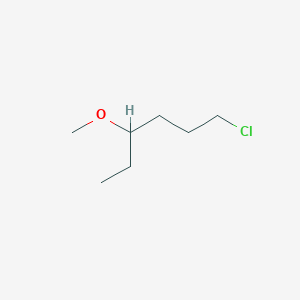
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. The reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The tert-butyl and methyl groups are introduced through appropriate starting materials or intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: The parent compound without the tert-butyl and methyl groups.
4-tert-Butyl-1H-1,2,3-triazole: Lacks the methyl group and carboxylic acid.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the tert-butyl group.
Uniqueness: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing stability, while the methyl group and carboxylic acid contribute to its reactivity and potential interactions with biological targets.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
5-tert-butyl-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)13)11(4)10-9-6/h1-4H3,(H,12,13) |
Clé InChI |
ZQZXQGUUHRWPSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N(N=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


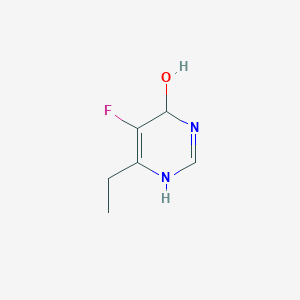
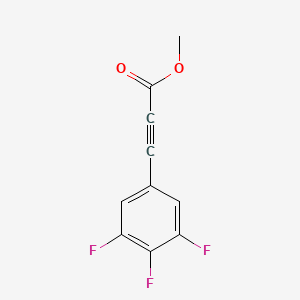
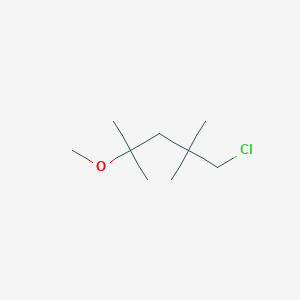
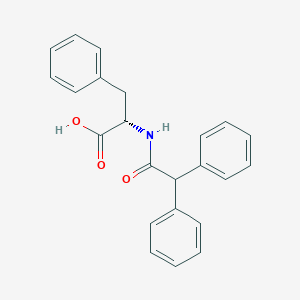
![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13162485.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
